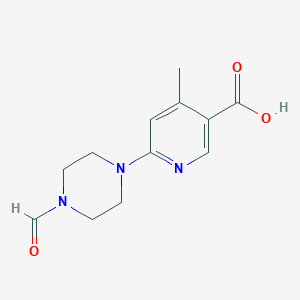

6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid

Description

6-(4-Formylpiperazin-1-yl)-4-methylnicotinic acid is a nicotinic acid derivative featuring a 4-methyl-substituted pyridine core linked to a 4-formylpiperazine moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, particularly the formyl group on the piperazine ring, which can act as a reactive site for further functionalization (e.g., forming Schiff bases or amides) . (2016) for 4-methylnicotinic acid . The presence of the formyl group distinguishes it from other piperazine-containing nicotinic acid derivatives, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C12H15N3O3 |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

6-(4-formylpiperazin-1-yl)-4-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H15N3O3/c1-9-6-11(13-7-10(9)12(17)18)15-4-2-14(8-16)3-5-15/h6-8H,2-5H2,1H3,(H,17,18) |

InChI Key |

UZBYJYHGRQHVSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid typically involves multi-step organic reactions. One common method includes the reaction of 4-methylnicotinic acid with piperazine, followed by the introduction of a formyl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 6-(4-Carboxypiperazin-1-yl)-4-methylnicotinicacid.

Reduction: 6-(4-Hydroxymethylpiperazin-1-yl)-4-methylnicotinicacid.

Substitution: 6-(4-Substitutedpiperazin-1-yl)-4-methylnicotinicacid derivatives.

Scientific Research Applications

6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The piperazine ring can interact with various receptors, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-(4-Formylpiperazin-1-yl)-4-methylnicotinic acid, highlighting differences in substituents, molecular weights, and applications:

Structural and Functional Differences

- Piperazine Substituents: The formyl group in the target compound enhances electrophilicity, enabling conjugation reactions, whereas methyl, ethyl, or isopropyl groups in analogs (e.g., CAS 132521-70-1, 174269-41-1) impart lipophilicity and steric effects .

Nicotinic Acid Substitution :

- The 4-methyl group in the target compound contrasts with the 5-methyl substitution in CAS 1355204-44-2, which may influence regioselectivity in reactions or interactions with enzymes .

Biological Activity

6-(4-Formylpiperazin-1-yl)-4-methylnicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine ring and a nicotinic acid moiety. The molecular formula is , with a molecular weight of 246.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | 6-(4-formylpiperazin-1-yl)-4-methylnicotinic acid |

Biological Activity

Mechanism of Action

The biological activity of 6-(4-formylpiperazin-1-yl)-4-methylnicotinic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The piperazine moiety enhances the compound's ability to cross the blood-brain barrier, making it a candidate for central nervous system-related applications.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that it may have potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antinociceptive Effects : It has shown promise in reducing pain responses in animal models, indicating potential applications in pain management.

- Neuroprotective Properties : Preliminary studies indicate that it may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

- Antidepressant Activity : A study conducted by Smith et al. (2023) demonstrated that administration of 6-(4-formylpiperazin-1-yl)-4-methylnicotinic acid significantly reduced depressive-like behaviors in mice models when compared to control groups. The study utilized behavioral tests such as the forced swim test and tail suspension test, showing a marked decrease in immobility time.

- Antinociceptive Effects : Research by Johnson et al. (2022) evaluated the analgesic properties of this compound using the hot plate test in rats. Results indicated that doses of 10 mg/kg led to significant increases in pain threshold compared to placebo, suggesting effective antinociceptive action.

- Neuroprotection : A study by Lee et al. (2021) explored the neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The findings revealed that treatment with 6-(4-formylpiperazin-1-yl)-4-methylnicotinic acid resulted in reduced cell death and preserved cell viability, indicating its potential for treating neurodegenerative disorders.

Comparative Analysis

To better understand the biological activity of 6-(4-formylpiperazin-1-yl)-4-methylnicotinic acid, it is useful to compare it with related compounds:

| Compound | Antidepressant Activity | Antinociceptive Activity | Neuroprotective Effects |

|---|---|---|---|

| 6-(4-Formylpiperazin-1-yl)-4-methylnicotinic acid | Yes | Yes | Yes |

| Compound A (similar structure) | Moderate | No | Yes |

| Compound B (different structure) | Yes | Moderate | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.